Bromantane

Descripción general

Descripción

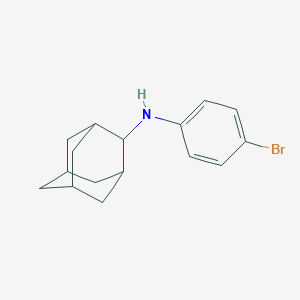

Bromantane, also known as N-(4-bromophenyl)adamantan-2-amine, is a synthetic compound belonging to the adamantane family. It was initially developed in Russia during the 1980s and is known for its unique properties as a central nervous system stimulant and anxiolytic. This compound is distinct from typical stimulants due to its combined stimulant and anxiolytic effects, making it a valuable compound for enhancing both physical and mental performance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromantane is synthesized through a multi-step process involving the reaction of adamantane derivatives with brominated aromatic compounds. The primary synthetic route involves the reductive amination of adamantan-2-one with 4-bromoaniline under harsh conditions, such as the Leuckart-Wallach reaction at elevated temperatures (around 160°C) for extended periods (approximately 10 hours) . Alternatively, milder conditions can be employed using metal-complex catalysts .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and purity assessment .

Análisis De Reacciones Químicas

Types of Reactions: Bromantane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Bromantane is characterized as a psychostimulant and actoprotector with unique mechanisms of action distinct from traditional stimulants. Its pharmacological profile includes:

- Dopamine Synthesis Enhancement : this compound enhances dopamine biosynthesis by upregulating key enzymes such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This effect leads to increased dopaminergic neurotransmission in several brain regions, including the hypothalamus and nucleus accumbens .

- Anxiolytic and Stimulant Effects : It exhibits both anxiolytic and stimulant properties, making it effective in treating conditions like asthenia. Clinical studies have shown that this compound can improve physical and mental performance without the addiction potential associated with conventional stimulants .

- Neuroprotective Effects : Research indicates that this compound may increase the expression of neurotrophins such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

Clinical Applications

This compound is primarily approved for medical use in Russia for the treatment of neurasthenia and related disorders. Key findings from clinical studies include:

- Efficacy in Asthenia : In a large-scale trial involving 728 patients, this compound demonstrated significant efficacy in treating asthenia, with an impression score of 76% on the Clinical Global Impression Scale (CGI-S) after 28 days of treatment at doses of 50 mg or 100 mg per day. The effects were noted to persist even after discontinuation of the drug .

- Safety Profile : The compound has a favorable safety profile, with only 3% of patients experiencing side effects, none of which were serious. This low incidence of adverse effects contributes to its appeal as a therapeutic agent .

Research Findings

This compound's applications extend beyond clinical use into various research domains:

- Performance Enhancement : Studies have explored this compound's use as a performance-enhancing agent in sports. Its ability to improve endurance and reduce fatigue makes it attractive for athletes seeking to enhance physical performance without the risk of addiction or severe side effects .

- Animal Studies : Research involving animal models has shown that this compound can enhance muscle strength and optimize operant activity, suggesting potential applications in veterinary medicine or animal performance enhancement .

Case Studies

Several case studies highlight this compound's applications:

Mecanismo De Acción

The exact mechanism of action of bromantane is not fully understood. it is believed to enhance brain activity by increasing the levels of dopamine and serotonin. This compound acts on the dopamine system by increasing the expression of tyrosine hydroxylase and amino acid decarboxylase, which are key enzymes in dopamine synthesis . Additionally, it strengthens GABAergic mediation, contributing to its anxiolytic effects .

Comparación Con Compuestos Similares

Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.

Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

Chlodantane: A synthetic adaptogen chemically related to bromantane.

Uniqueness of this compound: this compound is unique due to its combined stimulant and anxiolytic properties, which are not commonly found in other compounds. This dual action makes it particularly effective in enhancing both physical and mental performance without the overstimulation associated with traditional stimulants .

Actividad Biológica

Bromantane, chemically known as N-(4-bromophenyl) adamantan-2-amine, is an atypical central nervous system (CNS) stimulant and anxiolytic agent that has garnered attention for its diverse biological activities. Originally developed in Russia, it is utilized for enhancing physical performance, reducing anxiety, and stimulating the immune system. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exerts its effects through several mechanisms:

- Dopaminergic Activity : this compound increases the release of dopamine and inhibits its reuptake, which enhances dopaminergic signaling. It upregulates the expression of key enzymes involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) in various brain regions .

- GABAergic Modulation : The compound enhances GABAergic transmission by modulating the Benzodiazepine-GABA receptor complex. This action may contribute to its anxiolytic effects .

- Anti-inflammatory Effects : this compound has been shown to lower levels of pro-inflammatory cytokines such as IL-6 and IL-17, suggesting potential applications in managing inflammatory conditions .

Pharmacological Effects

This compound has been investigated for various pharmacological effects, including:

- Anxiolytic and Antidepressant Effects : Studies indicate that this compound can normalize behavior in animal models of depression and increase sexual receptivity in rats, attributed to its dopaminergic actions .

- Physical Performance Enhancement : Research demonstrates that this compound improves physical work capacity in laboratory animals. It has been shown to delay fatigue and enhance recovery from extreme physical exertion .

- Immunostimulatory Properties : The compound is noted for its ability to stimulate immune responses, making it a candidate for therapeutic applications in immunocompromised states .

1. Physical Work Capacity

A study conducted on laboratory animals demonstrated that this compound significantly improved physical work capacity compared to control groups. The tested doses ranged from 0.5 to 50 mg/kg, with results indicating a 1.3 to 1.6 times increase in performance over other stimulants like phenamine .

2. Reproductive Effects

Research assessing the impact of this compound on reproductive health involved administering various doses to pregnant rats. The findings indicated no significant adverse effects on gestation length or litter size; however, variations were observed in offspring weight gain across different dosage groups .

3. Neuroprotective Effects

This compound has been shown to increase neurotrophin levels such as brain-derived neurotrophic factor (BDNF) in the brain, which is crucial for neuronal survival and function. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Propiedades

IUPAC Name |

N-(4-bromophenyl)adamantan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJALJDRFBXHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405333 | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87913-26-6 | |

| Record name | Bromantan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87913-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-adamantyl)-N-(2-p-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ILS53XWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.